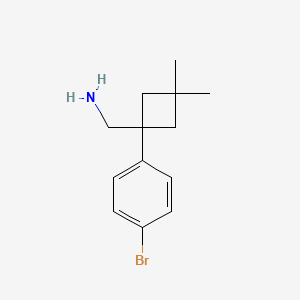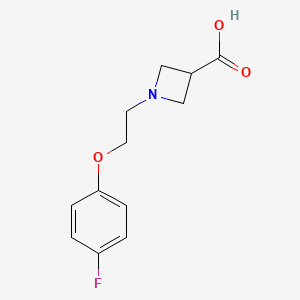![molecular formula C11H16Cl2F3N3 B1469375 1-[5-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-アミン二塩酸塩 CAS No. 898271-39-1](/img/structure/B1469375.png)
1-[5-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-アミン二塩酸塩
概要
説明
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5 . It has a molecular weight of 245.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, has been discussed in several studies . The synthesis involves various methods and the structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and HRMS .Physical And Chemical Properties Analysis
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a powder at room temperature . It has a molecular weight of 245.25 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.科学的研究の応用
医薬品設計と発見
ピペリジン誘導体は、多くの医薬品に存在するため、医薬品設計において重要です。特にトリフルオロメチル基は、薬物の代謝安定性とバイオアベイラビリティを高めます。 この化合物は、さまざまな疾患に対する潜在的な活性を有する新規医薬品の開発のためのビルディングブロックとして役立ちます .
殺菌剤の合成
研究によると、特定のピペリジン誘導体は、顕著な殺菌活性を示します。 トリフルオロメチル基は、殺菌特性に最適な構造に寄与するため、この化合物は新規殺菌剤の合成の候補となります .
キレート剤の開発
この化合物の構造により、キレート剤として作用し、配位錯体中の金属に結合することができます。 この用途は、金属有機構造体(MOF)の合成や触媒反応において貴重です .
有機合成
有機合成において、この化合物は、トリフルオロメチル基を他の分子に導入するために使用できます。これは、潜在的な治療薬の化学的および代謝的安定性を高めるための望ましい修飾です .
分析化学
この化合物のユニークな構造は、NMR分光法などの分析手法において、標準または試薬として使用するのに適しており、複雑な分子の構造解明に役立ちます .
薬理学研究
構造的特徴により、この化合物は、薬理学研究において、薬物の生物学的標的との相互作用を研究するために使用でき、潜在的に新規治療薬の発見につながります .
材料科学
トリフルオロメチル基の組み込みは、材料の特性を強化できます。たとえば、劣化に対する耐性を高めます。 この化合物は、性能が向上した新素材の開発に使用できます .
触媒
ピペリジン誘導体は、触媒系における配位子として作用し、化学反応の効率と選択性を向上させる可能性があります。 この化合物の構造は、触媒プロセスにおいてユニークな利点を提供する可能性があります .
Safety and Hazards
The safety information available indicates that “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
将来の方向性
TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . Many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Once the targets are identified, it will be possible to map out the biochemical pathways involved .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride’s action are currently unknown. These effects would be dependent on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets .
生化学分析
Biochemical Properties
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering protein conformation .
Cellular Effects
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, toxic or adverse effects may be observed, including cell damage and impaired organ function . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect pathways related to energy production, lipid metabolism, and amino acid synthesis . These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its effectiveness and function .
Subcellular Localization
The subcellular localization of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell .
特性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17;;/h1-2,7,9H,3-6,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEIKSYKAJIXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)
![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)


![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)

![4-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine](/img/structure/B1469304.png)

![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)

![1-[(2-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1469313.png)
![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)